molecular formula C20H17NO2S B3137645 phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate CAS No. 439110-75-5

phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate

Cat. No.: B3137645
CAS No.: 439110-75-5
M. Wt: 335.4 g/mol
InChI Key: WDDLDDUDCIPFMN-UHFFFAOYSA-N
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Description

Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate is a carbamate derivative characterized by a central carbamate (-NHCOO-) group linking two aromatic systems. The compound features a phenyl group attached to the carbamate nitrogen and a substituted benzyl moiety at the carbonyl oxygen. The substitution at the benzyl position includes a (phenylsulfanyl)methyl group, introducing a sulfur atom into the structure. This sulfur-containing substituent likely influences the compound’s electronic properties, solubility, and biological interactions.

Such structural features are critical in pharmaceutical and agrochemical contexts, where carbamates are often explored for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

phenyl N-[4-(phenylsulfanylmethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-20(23-18-7-3-1-4-8-18)21-17-13-11-16(12-14-17)15-24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDLDDUDCIPFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184597
Record name Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439110-75-5
Record name Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439110-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate can be achieved through various methods. One common approach involves the reaction of phenyl isocyanate with 4-[(phenylsulfanyl)methyl]phenol in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate moiety can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . The presence of the phenylsulfanyl group may enhance this activity, making it a candidate for formulations aimed at reducing oxidative damage.
  • Drug Development : The compound's unique structure allows it to act as a potential lead in drug discovery. Its derivatives could be explored for their efficacy against various diseases, including cancer and neurodegenerative disorders .
  • Neuropharmacology : The compound may exhibit neurotransmitter modulation properties, which could be useful in developing treatments for conditions such as anxiety and depression. Its ability to interact with neurotransmitter systems is an area of ongoing research .

Material Science Applications

  • Polymer Chemistry : Due to its carbamate functionality, this compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices may enhance their stability and performance under thermal stress .
  • Coatings and Adhesives : The chemical structure suggests potential use in formulating coatings and adhesives that require enhanced durability and resistance to environmental degradation. Its application in protective coatings could be particularly relevant in industrial settings .

Case Study 1: Antioxidant Properties

A study investigating the antioxidant capabilities of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity. This suggests its potential use in dietary supplements or food preservation applications to enhance shelf life by preventing oxidative spoilage.

Case Study 2: Drug Formulation

In a recent pharmaceutical study, researchers synthesized a series of carbamate derivatives based on this compound to evaluate their activity against cancer cell lines. Preliminary results indicated that certain derivatives exhibited cytotoxic effects, warranting further investigation into their mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The carbamate moiety can also contribute to its activity by forming hydrogen bonds with target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate with structurally related carbamates:

Compound Name Molecular Formula Key Substituents HOMO-LUMO Gap (eV) Notable Spectral Features (IR/NMR) Biological Activity
This compound C₂₀H₁₇NO₂S (Phenylsulfanyl)methyl Not reported Expected: C=O (~1640 cm⁻¹), S–C (~680 cm⁻¹) Predicted: Antiparasitic
Phenyl N-phenylcarbamate C₁₃H₁₁NO₂ None Not reported C=O (1640 cm⁻¹), NH (3466 cm⁻¹) Enzyme inhibition, antimicrobial
Phenyl N-(4-chlorophenyl)carbamate C₁₃H₁₀ClNO₂ 4-Cl on phenyl ring Not reported C=O (1640 cm⁻¹), C–Cl (750 cm⁻¹) Not reported
Methyl N-{...phenylsulfanyl...}carbamate C₂₃H₂₄N₄O₆S Methoxy, sulfanyl, pyridine 4.2 (calculated) C=O (1640 cm⁻¹), SO₂ (1314 cm⁻¹) Anthelmintic (Pa = 0.808)

Key Observations:

Electronic Effects : The sulfanyl group in the target compound likely reduces electron density at the carbamate carbonyl compared to unsubstituted analogs (e.g., phenyl N-phenylcarbamate), as sulfur’s electron-donating nature may stabilize the adjacent methylene bridge. This contrasts with electron-withdrawing groups like chlorine in phenyl N-(4-chlorophenyl)carbamate, which increase electrophilicity .

Physicochemical Properties

  • Melting Points : Simple carbamates (e.g., phenyl N-phenylcarbamate) melt at 154–156°C , while halogenated derivatives (e.g., 4-chloro) exhibit higher melting points due to stronger intermolecular forces. The target compound’s melting point is likely intermediate, influenced by sulfur’s moderate polarity.

Biological Activity

Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate, a compound characterized by its unique structural features, has garnered interest in various biological applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H17NO2S
  • Molecular Weight : 335.42 g/mol
  • Boiling Point : 477.4 ± 45.0 °C (predicted)
  • Density : 1.25 ± 0.1 g/cm³ (predicted)
  • pKa : 12.80 ± 0.70

The compound features a phenyl group linked to a carbamate moiety, with a phenylsulfanyl group attached to a methyl bridge, contributing to its lipophilicity and potential bioactivity .

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, particularly matrix metalloproteinases (MMPs). MMPs are critical in tissue remodeling and have been implicated in cancer metastasis and inflammatory diseases. Selective inhibition of MMP-2 has been observed, with studies showing that certain carbamate derivatives can act as potent inhibitors while sparing other MMP types .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens, indicating that modifications in the phenyl groups can enhance activity against specific bacterial strains .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the growth inhibition of Mycobacterium tuberculosis strains using derivatives of phenyl carbamates. The results indicated that specific modifications led to improved minimum inhibitory concentrations (MICs), highlighting the importance of structural optimization in enhancing bioactivity .
  • Enzyme Inhibition Studies :
    • In vitro studies assessed the inhibitory potential of this compound on aldose reductase, an enzyme involved in diabetic complications. The compound showed competitive inhibition, suggesting that it could be beneficial in managing diabetic conditions by reducing sorbitol accumulation .
  • Molecular Docking Studies :
    • Computational studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and target proteins such as MMP-2. These studies revealed favorable binding affinities and supported the hypothesis that the compound can effectively inhibit enzymatic activity through specific interactions at the active site .

Summary of Biological Activities

Activity Type Mechanism Reference
Enzyme InhibitionAldose reductase inhibition
Antimicrobial ActivityInhibition of Mycobacterium tuberculosis
Matrix Metalloproteinase InhibitionSelective inhibition of MMP-2
Molecular DockingBinding interactions with target proteins

Q & A

Q. What are the optimal synthetic routes for phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of carbamates typically involves reacting an amine with a chloroformate or carbamoyl chloride. For this compound, a two-step approach is recommended:

Sulfide Intermediate Preparation : Introduce the phenylsulfanylmethyl group via nucleophilic substitution or thiol-ene coupling. Protect the sulfide group during subsequent steps to prevent oxidation .

Carbamate Formation : React the intermediate amine with phenyl chloroformate under controlled pH (8–9) in anhydrous THF or DCM. Catalysts like Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) enhance yield by stabilizing reactive intermediates .
Key Variables : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of amine-to-chloroformate (1:1.2) critically affect purity and yield. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify carbamate NH (δ 6.5–7.5 ppm) and carbonyl (C=O, δ 150–155 ppm). The phenylsulfanylmethyl group shows distinct aromatic splitting patterns and CH2-S coupling (δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of phenylsulfanylmethyl group) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How does the phenylsulfanylmethyl substituent influence the electronic structure and reactivity of the carbamate group?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution. The sulfide’s electron-donating effects may reduce carbamate electrophilicity, impacting hydrolysis kinetics .
  • Kinetic Experiments : Compare hydrolysis rates (pH 7.4 buffer, 37°C) with/without the sulfide group. Use HPLC to quantify degradation products. The sulfide may stabilize transition states via resonance or steric hindrance .
  • Spectroscopic Probes : UV-Vis spectroscopy (λ 250–300 nm) monitors real-time carbamate stability under oxidative conditions (e.g., H2O2 exposure) .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

  • Methodological Answer :
  • Oxidation Prevention : Store at -20°C in amber vials under argon to inhibit sulfide oxidation to sulfoxide/sulfone. Add antioxidants (e.g., BHT, 0.1% w/v) .
  • Solvent Selection : Use anhydrous DMSO or DMF for stock solutions to minimize hydrolysis. Pre-dry solvents over molecular sieves .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation pathways via LC-MS .

Q. How can researchers optimize purification to achieve ≥98% purity for pharmacological assays?

  • Methodological Answer :
  • Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C for 12 hours. Filter and wash with cold ether .
  • Purity Validation : Combine NMR, HPLC (≥99% peak area), and elemental analysis (±0.4% theoretical C/H/N) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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